Shizukanolide C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of lindenane sesquiterpenoids, including compounds related to Shizukanolide C, involves intricate synthetic strategies. For example, the asymmetric total synthesis of related compounds such as shizukaol J, trichloranoid C, and trishizukaol A was achieved through methods including Nelson's catalytic asymmetric ketene-aldehyde cycloaddition and a sequence of allylic alkylation/reduction/acidic cyclization. This highlights the complexity and the synthetic challenge these molecules present (Wang et al., 2022). Similarly, the total syntheses of chloranthalactones and shizukanolide E utilized Matteson epoxidation and intramolecular Hodgson cyclopropanation to construct their complex tricyclic skeletons (Yue et al., 2012).

Scientific Research Applications

Antifungal Activity : Shizukanolide C, along with other sesquiterpenes isolated from Chloranthus japonicus, has demonstrated moderate antifungal activity. This suggests potential applications in the development of antifungal agents (Kawabata, Tahara, & Mizutani, 1981).

Chemical Constituents Study : Research on the chemical constituents of Chloranthus japonicus led to the isolation and identification of Shizukanolide C as one of the sesquiterpenoids obtained. This adds to the understanding of the chemical composition of Chloranthus japonicus, which is valuable for further pharmacological studies (Ping Fang, Haiyang Liu, & H. Zhong, 2012).

Synthesis Studies : Synthetic strategies for lindenane-type sesquiterpenoids, which include Shizukanolide C, have been developed. This research is crucial for facilitating the study of these compounds' biological activities and potential therapeutic applications (G. Yue, Li Yang, Changchun Yuan, Biao Du, & Bo Liu, 2012).

Antifungal Activities of Dimeric Sesquiterpenes : Shizukaols C and F, dimeric sesquiterpenes related to Shizukanolide C, have shown potent antifungal activities against various plant pathogenic fungi. This indicates the potential of Shizukanolide C and related compounds in agricultural applications (T. Kang, Y. Lee, Won Jung Lee, E. Hwang, Ki Duk Park, G. J. Choi, J. Moon, Ho‐Yong Park, & S. Kim, 2017).

Safety and Hazards

When handling Shizukanolide C, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Shizukanolide C is a sesquiterpene lactone that can be isolated from the plant Chloranthus japonicus . The primary targets of Shizukanolide C are fungi, particularly those of the genera Mucor and Rhizopus . These fungi are responsible for various diseases in humans, animals, and plants, making them significant targets for antifungal compounds.

Mode of Action

Shizukanolide C interacts with its fungal targets by inhibiting their growth It’s known that the dehydro-compound of shizukanolide c shows moderate antifungal activity .

Biochemical Pathways

Given its antifungal activity, it can be inferred that it disrupts essential biological processes in fungi, such as cell wall synthesis, membrane integrity, or metabolic pathways, leading to their growth inhibition .

Result of Action

The primary result of Shizukanolide C’s action is the inhibition of fungal growth . This makes it a potential candidate for the development of new antifungal treatments.

properties

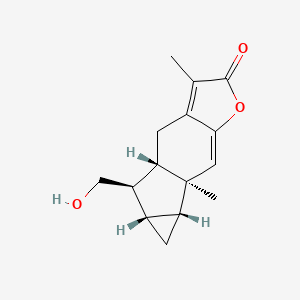

IUPAC Name |

(1S,9S,10R,12S,13R)-13-(hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-7-8-3-12-10(6-16)9-4-11(9)15(12,2)5-13(8)18-14(7)17/h5,9-12,16H,3-4,6H2,1-2H3/t9-,10-,11-,12+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHCTKZHBRTLRU-CYRTVHNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C4CC4C3(C=C2OC1=O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@@H]([C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shizukanolide C | |

Q & A

Q1: What is the structural relationship between Shizukanolides C, D, E, and F?

A1: Shizukanolides D (1), E (4), and F (6) are structural derivatives of Shizukanolide C (2). Shizukanolide D is an epoxy derivative of Shizukanolide C []. Meanwhile, Shizukanolides E and F are hydroxy derivatives of Shizukanolide C [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.